molecular formula C14H10Cl4 B071711 Mitotane, (R)- CAS No. 164203-73-0

Mitotane, (R)-

Numéro de catalogue: B071711
Numéro CAS: 164203-73-0
Poids moléculaire: 320 g/mol
Clé InChI: JWBOIMRXGHLCPP-CYBMUJFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mitotane, (R)- is a useful research compound. Its molecular formula is C14H10Cl4 and its molecular weight is 320 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mitotane, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mitotane, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Case Studies

Several case studies illustrate the effectiveness of mitotane in clinical settings:

  • Case Study 1 : A 36-year-old male with advanced metastatic ACC exhibited a significant reduction in tumor size following treatment with mitotane combined with etoposide, highlighting its potential in multi-drug regimens .
  • Case Study 2 : In a cohort of patients treated with mitotane post-surgery for ACC, survival rates were markedly higher (56% survival at five years) when therapy was initiated immediately after surgery compared to delayed initiation .

Safety and Adverse Effects

While mitotane is generally well-tolerated, it can cause adverse effects such as hepatotoxicity and hematological changes. Monitoring plasma levels is crucial to minimize toxicity while maximizing therapeutic effects .

Recent Research Findings

Recent studies have focused on optimizing mitotane therapy through pharmacogenomic analyses and sensitivity testing:

  • Pharmacogenomic Insights : Research has identified molecular biomarkers that predict response to mitotane therapy, aiding in personalized treatment approaches for ACC patients .
  • In Vitro Sensitivity Testing : Studies using patient-derived ACC cells have demonstrated varying sensitivity to mitotane, emphasizing the need for tailored therapeutic strategies based on individual tumor characteristics .

Analyse Des Réactions Chimiques

Metabolic Pathways

Mitotane (R)-enantiomer undergoes two primary metabolic reactions mediated by cytochrome P450 enzymes:

Reaction Type Metabolite Formed Enzyme Involvement Biological Significance
α-Hydroxylationo,p′-DDE (dichlorodiphenyldichloroethene)CYP3A4/CYP2B6Inactive metabolite with lipophilic accumulation
β-Hydroxylationo,p′-DDAC (dichlorodiphenyl acyl chloride)Mitochondrial CYP11B1Reactive intermediate causing covalent protein adducts

The β-hydroxylation pathway generates a highly reactive acyl chloride intermediate (DDAC) that binds mitochondrial proteins in adrenal cells, disrupting sterol O-acyltransferase 1 (SOAT1) activity . This reaction is oxygen-dependent and requires NADPH cofactors .

Stereospecific Reaction Dynamics

While most studies address racemic mitotane, the (R)-enantiomer shows distinct reactivity:

Parameter (R)-MitotaneRacemic Mixture
Metabolic Rate45x slower clearance than 3-MeSO₂-DDE analogVariable hepatic clearance
Tissue Distribution18x higher liver accumulation vs plasma Predominant fat storage
Adrenal BindingSelective covalent binding to MAM proteinsNon-specific cytotoxicity

The (R)-enantiomer's β-hydroxylation occurs preferentially in adrenal mitochondria due to localized CYP11B1 expression . This stereochemical preference enhances adrenal-specific toxicity compared to other tissues .

Key Enzymatic Interactions

CYP2B6 Polymorphism Effects
Genetic variants significantly influence reaction outcomes:

CYP2B6 Variant Metabolic Efficiency Plasma Mitotane (R) Levels Clinical Impact
CYP2B66↑ β-hydroxylation↑ 2.3-fold vs wild type Delayed therapeutic response
CYP2B64↓ α-hydroxylation↓ 38% bioavailability Increased DDAC toxicity risk

These polymorphisms necessitate therapeutic drug monitoring, as DDAC overproduction causes irreversible ER stress in adrenal cells .

Reactive Intermediate Chemistry

The transient DDAC intermediate participates in three reaction pathways:

  • Protein Adduct Formation
    • Binds nucleophilic residues (Cys, Lys) in SOAT1 (Kd = 0.8 μM)
    • Irreversibly inhibits cholesterol esterification (IC₅₀ = 50 μM)
  • Hydrolysis
    • Spontaneously hydrolyzes to o,p′-DDA (t₁/₂ = 2.1 hr at pH 7.4)
    • First-order kinetics (k = 0.33 min⁻¹)
  • Glutathione Conjugation
    • Forms GS-DDAC adduct (detected in hepatocytes)
    • Depletes intracellular GSH by 62% at 100 μM

Pharmacokinetic Interactions

Mitotane (R)-enantiomer induces hepatic enzymes, altering its own metabolism:

Induced Enzyme Fold Induction Impact on Metabolism
CYP3A45.8xAccelerates α-hydroxylation
UGT2B73.2xEnhances DDA glucuronidation

Propriétés

Numéro CAS

164203-73-0

Formule moléculaire

C14H10Cl4

Poids moléculaire

320 g/mol

Nom IUPAC

1-chloro-2-[(1R)-2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene

InChI

InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H/t13-/m1/s1

Clé InChI

JWBOIMRXGHLCPP-CYBMUJFWSA-N

SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl

SMILES isomérique

C1=CC=C(C(=C1)[C@@H](C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl

SMILES canonique

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl

Key on ui other cas no.

164203-73-0

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.